What is the chemical structure and molecular weight of 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide
What is the chemical structure and molecular weight of 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide
Abstract
This technical guide provides a comprehensive overview of 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide, a substituted acetamide derivative of interest in medicinal chemistry and drug development. While specific biological and physicochemical data for this exact molecule are not extensively documented in publicly available literature, this guide constructs a robust profile based on its chemical structure and established principles of organic synthesis. We present its core chemical identifiers, molecular weight, and a detailed, plausible multi-step synthetic pathway, complete with a step-by-step experimental protocol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering foundational knowledge and a practical framework for the synthesis and further investigation of this compound.
Chemical Identity and Properties
2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide is a secondary amine derivative characterized by a cyclopropyl group and a 3,4-dichlorobenzyl group attached to a central nitrogen atom, which is part of an aminoacetamide moiety. The presence of the dichlorinated benzene ring and the strained cyclopropyl group suggests potential for unique pharmacological properties and binding interactions.
Molecular Structure and Identifiers
The structural and identifying information for this compound is summarized in the table below. The chemical structure is defined by a central nitrogen atom bonded to a cyclopropyl ring, a 3,4-dichlorobenzyl group, and an acetyl group which is further substituted with a primary amine.
| Identifier | Value | Reference |
| IUPAC Name | 2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)acetamide | N/A |
| CAS Number | 1178183-99-7 | [1] |
| Molecular Formula | C₁₂H₁₄Cl₂N₂O | [1] |
| Molecular Weight | 273.16 g/mol | [1] |
| Canonical SMILES | C1CC1N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)CN | [1] |
Proposed Synthesis Pathway
The logical flow for the synthesis is outlined in the diagram below.
Caption: Proposed three-step synthesis workflow for the target compound.
Rationale Behind Experimental Choices
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Step 1: Reductive Amination: This method is chosen for its high efficiency and selectivity in forming secondary amines from primary amines and aldehydes.[2][3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent that selectively reduces the intermediate imine in the presence of the starting aldehyde, minimizing side reactions.[2]
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Step 2: Chloroacetylation: The reaction of the secondary amine intermediate with 2-chloroacetyl chloride is a standard and high-yielding method for forming α-chloro amides.[4][5] Triethylamine (Et₃N) is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
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Step 3: Gabriel Synthesis: To convert the α-chloro amide to a primary α-amino amide, the Gabriel synthesis is a classic and reliable method that avoids the over-alkylation often seen with direct ammonolysis.[6][7][8] Potassium phthalimide provides a protected nitrogen source. The final deprotection using hydrazine hydrate (Ing-Manske procedure) is effective for cleaving the phthalimide group under relatively mild conditions to release the desired primary amine.[9]
Detailed Experimental Protocol
Step 1: Synthesis of N-(3,4-Dichlorobenzyl)cyclopropanamine (Intermediate 1)
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To a stirred solution of 3,4-dichlorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(3,4-dichlorobenzyl)cyclopropanamine as a pure liquid or solid. This intermediate is a known compound (CAS 90919-75-8).[10]
Step 2: Synthesis of 2-Chloro-N-cyclopropyl-N-(3,4-dichlorobenzyl)acetamide (Intermediate 2)
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Dissolve N-(3,4-dichlorobenzyl)cyclopropanamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of 2-chloroacetyl chloride (1.2 eq) in anhydrous DCM dropwise to the stirred mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chloroacetamide intermediate. This product can be used in the next step, often without further purification.
Step 3: Synthesis of 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide (Final Product)
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Dissolve the crude 2-Chloro-N-cyclopropyl-N-(3,4-dichlorobenzyl)acetamide (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add potassium phthalimide (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring for the disappearance of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄, filter, and concentrate to yield the crude phthalimide-protected intermediate.
-
Dissolve the crude intermediate in an alcohol solvent such as ethanol or methanol.
-
Add hydrazine hydrate (N₂H₄·H₂O) (2.0-3.0 eq) and reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water to remove any remaining hydrazine.
-
Acidify the aqueous layer with 1M HCl and wash with ether to remove any non-basic impurities.
-
Basify the aqueous layer with 2M NaOH and extract the final product with DCM.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide. Further purification can be achieved via column chromatography or recrystallization if necessary.
Physicochemical and Biological Data
Physicochemical Properties
Specific, experimentally determined physicochemical data such as melting point, boiling point, and solubility for 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide are not currently reported in major chemical databases. Based on its structure, it is expected to be a solid at room temperature with limited solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane.
Biological Activity
As of the date of this guide, there are no published studies detailing the specific biological activities or pharmacological profile of 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide (CAS 1178183-99-7). The structural motifs, including the dichlorophenyl and cyclopropylamine moieties, are present in various biologically active compounds.[1] However, any potential activity of the title compound would require empirical validation through in vitro and in vivo screening assays.
Proposed Characterization Methods
To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques is recommended.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorobenzyl group, the benzylic CH₂ protons, the cyclopropyl ring protons, the α-amino CH₂ protons, and the primary amine (NH₂) protons. |
| ¹³C NMR | Resonances for all 12 unique carbon atoms, including those in the dichlorophenyl ring, the benzylic carbon, the cyclopropyl carbons, the carbonyl carbon, and the α-amino carbon. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated exact mass, along with a characteristic isotopic pattern for the two chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (primary amine), C=O stretching (amide), and C-Cl stretching. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
The logical relationship between the synthesis and characterization is crucial for validating the experimental outcome.
Caption: Workflow for synthesis validation via analytical characterization.
Conclusion
This guide has detailed the known chemical properties and a robust, proposed synthetic route for 2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-acetamide. While biological data remains to be elucidated, the provided synthesis protocol offers a clear and practical starting point for researchers to produce this compound for further investigation. The methodologies are grounded in established and reliable chemical reactions, ensuring a high probability of success for experienced synthetic chemists. Future work should focus on the empirical determination of this molecule's physicochemical properties, spectroscopic characterization, and its evaluation in relevant biological assays to uncover its potential as a lead compound in drug discovery.
References
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Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
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ATAMAN KIMYA. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]
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Cambridge University Press & Assessment. (n.d.). Gabriel Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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Ashenhurst, J. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]
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Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- Singh, P. P., & Mahajan, A. (2012). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. E-Journal of Chemistry, 9(4), 2375-2382.
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ResearchGate. (n.d.). shows the reaction between aryl amine and chloroacetyl chloride to give N-substituted acetamides. Retrieved from [Link]
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